molecular formula C16H26N2O B13219371 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide

2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide

Katalognummer: B13219371
Molekulargewicht: 262.39 g/mol
InChI-Schlüssel: UKYPLKRTARJUTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide is an organic compound with a complex structure It is characterized by the presence of an amide group, an ethyl group, and a methylphenyl group

Vorbereitungsmethoden

The synthesis of 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide typically involves multiple steps. One common synthetic route includes the reaction of 2-methylbenzylamine with ethyl 4-methylpentanoate under specific conditions to form the desired amide. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency.

Analyse Chemischer Reaktionen

2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide can be compared with similar compounds such as:

  • 2-amino-N-ethyl-4-methyl-N-[(2-chlorophenyl)methyl]pentanamide
  • 2-amino-N-ethyl-4-methyl-N-[(2-fluorophenyl)methyl]pentanamide These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique properties of this compound, such as its specific interactions with molecular targets, distinguish it from these similar compounds.

Eigenschaften

Molekularformel

C16H26N2O

Molekulargewicht

262.39 g/mol

IUPAC-Name

2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide

InChI

InChI=1S/C16H26N2O/c1-5-18(16(19)15(17)10-12(2)3)11-14-9-7-6-8-13(14)4/h6-9,12,15H,5,10-11,17H2,1-4H3

InChI-Schlüssel

UKYPLKRTARJUTH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1C)C(=O)C(CC(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.